MAGE-6 (168-176)
Description
MAGE-6 (Melanoma-associated antigen 6) is a peptide fragment derived from the full-length MAGE-6 protein, spanning residues 168–176. This antigen belongs to the MAGE family of cancer/testis antigens (CTAs), which are predominantly expressed in malignant tissues and germline cells but absent in most normal somatic tissues .
- Sequence and Structure: The epitope (168–176) is HLA-B35-restricted, enabling its presentation to cytotoxic T lymphocytes (CTLs) for immune recognition. Its sequence is designated as TA-475 and originates from Homo sapiens .
- Functional Role: MAGE-6 is implicated in tumorigenesis and immune evasion. Studies highlight its utility as a biomarker and therapeutic target in melanoma and lung cancer, particularly in the context of cancer stem cells (CSCs) .
- Research Applications: MAGE-6 (168–176) is widely used in antigen-presenting cell (APC) assays, T-cell activation studies, and cancer immunotherapy development .
Properties
sequence |
EVDPIGHVY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 6 (168-176); MAGE-6 (168-176) |
Origin of Product |
United States |
Comparison with Similar Compounds
MAGE-6 (168–176) shares functional and structural similarities with other CTAs, including GAGE , SSX , and TRAG-3 . Below is a detailed comparison based on gene families, expression patterns, and clinical relevance.
Key Similarities and Differences
Table 1: Comparative Analysis of MAGE-6 (168–176) and Related CTAs
Functional and Clinical Insights
- Structural Homology : MAGE-6, GAGE, and SSX share conserved domains (e.g., MAGE homology domain) that facilitate interactions with ubiquitin ligases, influencing proteasomal degradation pathways. TRAG-3 lacks this domain but is linked to taxol resistance .
- HLA Binding Diversity: While MAGE-6 is HLA-B35-restricted, SSX binds HLA-A2, and GAGE associates with HLA-C*07. This variability impacts their immunogenicity and therapeutic applicability across populations .
- CSC Association : All four antigens are overexpressed in CSCs, contributing to tumor recurrence and therapy resistance. For example, MAGE-6 and SSX are linked to lung cancer CSC maintenance, while TRAG-3 enhances chemoresistance in ovarian cancer .
Research Limitations and Gaps
- Quantitative data on expression levels in specific cancer subtypes are sparse.
- TRAG-3’s HLA-binding properties remain poorly defined, limiting its use in vaccine design.
Preparation Methods
Peptide Synthesis
The primary method for preparing MAGE-6 (168-176) involves solid-phase peptide synthesis (SPPS) , a well-established technique for producing peptides with high purity and yield.
- Synthesis Strategy : The Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the preferred approach, allowing stepwise addition of amino acids on a solid resin support.
- Resin Type : Typically, preloaded 2-chlorotrityl chloride (2-CT) polystyrene resin is used, which facilitates efficient peptide elongation and cleavage.
- Coupling Agents : 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) is commonly employed as the coupling reagent to activate carboxyl groups for amide bond formation.
- Automated Synthesizer : Fully automated synthesizers such as Syro II (MultiSyn Tech, Germany) ensure reproducibility and scalability of synthesis.
After assembly, peptides are cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), tri-isopropylsilane, and water (typically 90% TFA, 8% tri-isopropylsilane, 2% water) for approximately 2.5 hours at room temperature.
Purification and Verification :
- The crude peptide is precipitated in cold ether.
- Analytical liquid chromatography-mass spectrometry (LC/MS) is used to confirm peptide identity and purity.
- Further purification, if needed, is performed by high-performance liquid chromatography (HPLC).
Peptide Labeling and Modifications (Optional)
For certain experimental applications, such as binding assays or flow cytometry, MAGE-6 (168-176) peptides may be conjugated with fluorescent tags like fluorescein isothiocyanate (FITC).
- FITC labeling is achieved by incorporating an Fmoc-Lys(5-FITC)-OH residue at a selected non-anchor position during synthesis.
- This modification allows for peptide tracking without significantly altering binding affinity to MHC molecules.
Peptide Loading and Stabilization in MHC Complexes
MAGE-6 (168-176) peptides are often prepared for immunological assays by loading onto MHC class I molecules to study T cell recognition.
- Peptide-MHC Complex Formation : Peptides are incubated with recombinant MHC class I heavy chains and β2-microglobulin under controlled conditions to form stable complexes.
- Disulfide Stabilization : Introduction of additional disulfide bonds in MHC molecules can stabilize the peptide-MHC complex, enhancing peptide binding and presentation.
- Binding Validation : Peptide binding efficiency can be validated using flow cytometry with fluorescently labeled peptides and peptide-receptive MHC multimers.
Cross-Presentation Assays and Cellular Loading
Preparation of MAGE-6 (168-176) for functional assays involves incubation with antigen-presenting cells (APCs), such as monocyte-derived immature dendritic cells (Mo-iDCs), to study cross-presentation.
- Peptides are pulsed onto APCs at micromolar concentrations (e.g., 5 μM) for 2–3 hours at physiological temperature (37°C).
- Uptake is confirmed to be endocytosis-dependent, as inhibitors like cytochalasin B or low temperature (4°C) block presentation.
- Cross-presentation efficiency is assessed by measuring CTL activation via cytokine production (IFN-γ, TNF-α) or degranulation assays.
mRNA and Viral Vector-Based Expression (Alternative Preparation)
An alternative method to peptide synthesis is the expression of full-length MAGE-6 or MAGE-A3 antigens via mRNA transfection or recombinant viral vectors.
- mRNA Preparation : cDNA encoding MAGE-6 is cloned into appropriate vectors, linearized, and transcribed into mRNA.
- Electroporation : APCs are electroporated with mRNA to induce endogenous antigen expression and processing.
- Recombinant Vaccinia Virus : Cells can be infected with vaccinia virus engineered to express MAGE-6, allowing natural antigen processing and presentation.
This method is useful to study antigen processing pathways but is less direct than synthetic peptide preparation.
Data Table: Summary of Preparation Methods for MAGE-6 (168-176)
| Preparation Step | Method/Technique | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Peptide Synthesis | Fmoc-SPPS on 2-CT resin | HBTU coupling, TFA cleavage cocktail | Automated synthesizer (Syro II) used |
| Peptide Purification | HPLC, Ether precipitation | Analytical LC/MS for verification | Ensures high purity and correct mass |
| Peptide Labeling (optional) | FITC conjugation on Lys residue | Fmoc-Lys(5-FITC)-OH | For fluorescent assays |
| Peptide-MHC Complex Formation | Incubation with MHC-I heavy chain | Disulfide stabilization of MHC | Enhances stability and peptide binding |
| Cellular Loading for Assays | Peptide pulsing on dendritic cells | 5 μM peptide, 2–3 h incubation at 37°C | Endocytosis dependent loading confirmed |
| Alternative Expression Method | mRNA electroporation or viral infection | Recombinant vaccinia virus expressing MAGE-6 | Mimics endogenous antigen processing |
Research Findings and Notes
- The Fmoc-SPPS method provides a reliable and reproducible way to prepare MAGE-6 (168-176) peptides with high purity suitable for immunological studies.
- Peptide loading onto MHC class I molecules benefits from stabilization techniques such as disulfide bond introduction, which maintain the peptide-binding groove conformation and improve T cell receptor recognition.
- Cross-presentation studies reveal that long peptides derived from MAGE family antigens, including MAGE-A3 (closely related to MAGE-6), are processed via vacuolar pathways in dendritic cells, with peptide loading occurring in endosomal compartments rather than the cytosol. This suggests that synthetic peptides like MAGE-6 (168-176) can be effectively presented following cellular uptake and endosomal processing.
- The TAP (transporter associated with antigen processing) dependency varies depending on the MHC allele and peptide but is an important consideration in designing preparation and presentation assays.
Q & A
Q. What is MAGE-6 (168-176), and what is its significance in cancer immunotherapy research?
MAGE-6 (168-176) is a peptide derived from the melanoma-associated antigen 6 (MAGE-A6) protein, part of the cancer-testis antigen family. Its significance lies in its potential as a target for T-cell-mediated immune responses in malignancies such as melanoma. Methodologically, researchers validate its immunogenicity using MHC class I binding assays (e.g., T2 cell stabilization assays) and ELISPOT to quantify interferon-γ secretion by cytotoxic T lymphocytes (CTLs) .
Q. What are the standard experimental models for studying MAGE-6 (168-176) in preclinical settings?
Common models include:
- In vitro : Human leukocyte antigen (HLA)-matched T2 cells for peptide binding affinity studies.
- In vivo : Transgenic mice expressing HLA-A*02:01 to assess CTL responses.
- Ex vivo : Peripheral blood mononuclear cells (PBMCs) from cancer patients to evaluate endogenous T-cell reactivity. Researchers must validate peptide stability using mass spectrometry and ensure reproducibility through triplicate assays .
Q. How do researchers address variability in MAGE-6 (168-176) expression across tumor types?
Variability is quantified via immunohistochemistry (IHC) using anti-MAGE-A6 monoclonal antibodies and RNA sequencing. Normalization against housekeeping genes (e.g., GAPDH) and inclusion of positive/negative controls (e.g., testis tissue) are critical to mitigate false positives .
Advanced Research Questions
Q. What statistical methods are recommended for analyzing contradictory data on MAGE-6 (168-176) immunogenicity?
Contradictions often arise from differences in HLA subtypes or experimental protocols. Solutions include:
- Meta-analysis : Pooling data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity analysis : Testing robustness by excluding outliers or adjusting for covariates (e.g., patient age, tumor stage).
- Bayesian hierarchical modeling : To integrate prior knowledge with new data, reducing overfitting .
Q. What experimental design considerations are critical for in vivo studies of MAGE-6 (168-176) in murine models?
Key factors include:
- Genetic background : Use HLA-A2 transgenic mice to mimic human immune recognition.
- Dose optimization : Titrate peptide concentrations to avoid T-cell exhaustion.
- Endpoint selection : Combine tumor volume measurements with flow cytometry for immune cell infiltration analysis.
- Control groups : Include irrelevant peptides (e.g., HIV pol) to confirm specificity .
Q. How can researchers optimize MHC-peptide binding assays to improve reproducibility for MAGE-6 (168-176)?
Optimization strategies:
- Temperature and pH : Standardize incubation conditions (e.g., 37°C, pH 7.2) to mimic physiological environments.
- Fluorescent labeling : Use SYFPEITHI-scored peptides conjugated with FITC for quantitative flow cytometry.
- Cross-validation : Compare results with alternative methods like surface plasmon resonance (SPR) .
Q. What computational tools are effective for predicting MAGE-6 (168-176) interactions with novel HLA alleles?
Tools include:
- NetMHCpan 4.1 : For binding affinity predictions across 180+ HLA alleles.
- Molecular dynamics simulations : To assess peptide-HLA stability over time.
- Epitope clustering algorithms : Identify conserved regions across MAGE-A6 variants. Researchers must validate predictions with in vitro assays .
Methodological Challenges and Solutions
Q. How can researchers resolve low signal-to-noise ratios in ELISPOT assays for MAGE-6 (168-176)-specific T cells?
Solutions:
- Pre-stimulation : Culture PBMCs with IL-2 and peptide for 7–10 days to expand antigen-specific T cells.
- Background subtraction : Use unstimulated controls and apply the "spot-forming units per million" (SFU/10⁶) metric.
- Multiplex assays : Combine ELISPOT with intracellular cytokine staining (ICS) to confirm specificity .
Q. What are the best practices for validating MAGE-6 (168-176) as a biomarker in clinical cohorts?
Follow these steps:
- Cohort stratification : Segment patients by HLA type, tumor stage, and prior treatments.
- Blinded analysis : Ensure pathologists are blinded to clinical outcomes during IHC scoring.
- Survival correlation : Use Kaplan-Meier curves and Cox proportional hazards models to link peptide expression to prognosis .
Q. How should researchers handle ethical and logistical challenges in sourcing patient-derived samples for MAGE-6 (168-176) studies?
- Ethics compliance : Obtain informed consent for secondary use of biopsy specimens.
- Sample banks : Collaborate with repositories like the Cancer Genome Atlas (TCGA) to access pre-validated datasets.
- Data anonymization : Remove patient identifiers while retaining clinical metadata (e.g., treatment history) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
